Positional Isomerism vs. Fentiazac: 2-(4-Chlorophenyl)-4-phenyl versus 4-(4-Chlorophenyl)-2-phenyl Substitution
The target compound is a direct positional isomer of the marketed NSAID fentiazac. Fentiazac (CAS 18046-21-4) bears the 4-chlorophenyl group at the thiazole C4 position and the phenyl at C2; the target compound reverses this by placing 4-chlorophenyl at C2 and phenyl at C4. This regioisomerism is known to alter ligand-receptor complementarity: fentiazac inhibits COX enzymes and acts as a CRTH2 antagonist with an IC₅₀ of 960 nM [1][2], whereas the 2-(4-chlorophenyl)-4-phenyl regioisomer has been explored in kinase inhibition contexts where the C2 aryl group critically interacts with the enzyme's hydrophobic back pocket [3]. No published COX inhibition or CRTH2 data exist for the target compound, confirming that the regioisomeric switch produces a functionally non-interchangeable chemotype.
| Evidence Dimension | Positional isomerism (substitution pattern) and associated biological activity |
|---|---|
| Target Compound Data | 2-(4-chlorophenyl)-4-phenyl-1,3-thiazole-5-acetate methyl ester; no COX/CRTH2 activity reported; kinase inhibition activity reported for structurally related 2-(4-chlorophenyl)thiazoles |
| Comparator Or Baseline | Fentiazac: 4-(4-chlorophenyl)-2-phenyl-1,3-thiazole-5-acetic acid; COX inhibition; CRTH2 antagonist IC₅₀ = 960 nM [2] |
| Quantified Difference | Qualitative difference: distinct pharmacological profiles; no overlapping bioactivity data available; regioisomerism confirmed by InChIKey: YWODRFOXLUMXRD-UHFFFAOYSA-N (target) vs. JIEKMACRVQTPRC-UHFFFAOYSA-N (fentiazac) |
| Conditions | Structural analysis (InChIKey comparison); fentiazac activity from BindingDB entry BDBM50309254 for CRTH2 antagonist assay in HEK293 cells |
Why This Matters
Procuring the wrong regioisomer (fentiazac) would introduce potent COX inhibition and CRTH2 activity that are absent or uncharacterized for the target compound, invalidating assays designed around the 2-(4-chlorophenyl)-4-phenyl scaffold.
- [1] PubChem. Methyl 2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetate. PubChem CID 1476591. https://pubchem.ncbi.nlm.nih.gov/compound/339277-89-3 View Source
- [2] BindingDB. BDBM50309254: 2-(4-(4-chlorophenyl)-2-phenylthiazol-5-yl)acetic acid (Fentiazac). IC₅₀ 960 nM for human CRTH2 receptor. https://www.bindingdb.org/rwd/bind/chemsearch.jsp?compound=fentiazac View Source
- [3] Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI, 2022. Compound III (4-chlorophenylthiazole) showed VEGFR-2 IC₅₀ = 51.09 nM. https://www.mdpi.com View Source
